3'-O-甲基鸟苷

描述

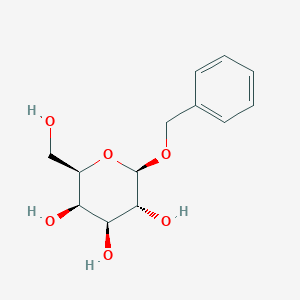

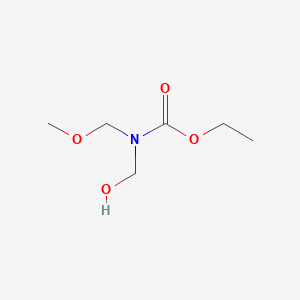

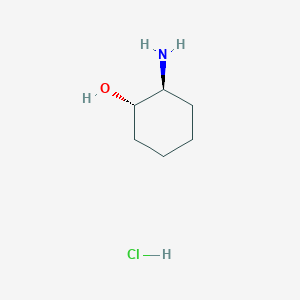

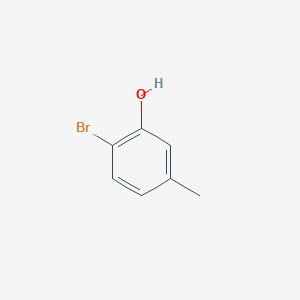

3'-O-甲基鸟苷是一种甲基化的核苷类似物,是鸟苷的衍生物。其特征在于核糖糖的 3' 位置上有一个甲基的取代基。 该化合物因其作为 RNA 链终止剂的作用而闻名,它可以抑制早期病毒特异性 RNA 合成 .

科学研究应用

3'-O-甲基鸟苷有几种科学研究应用,包括:

化学: 它被用作合成各种核苷类似物的构建块。

生物学: 它作为 RNA 链终止剂,抑制早期病毒特异性 RNA 合成.

作用机制

3'-O-甲基鸟苷通过作为 RNA 链终止剂来发挥作用。 它通过掺入 RNA 链并阻止进一步延伸来抑制早期病毒特异性 RNA 合成 . 该机制涉及与病毒 RNA 聚合酶的相互作用,导致 RNA 合成终止 .

类似化合物:

2'-O-甲基鸟苷: 另一种在 2' 位置具有甲基的甲基化鸟苷类似物。

7-甲基鸟苷: 一种在鸟嘌呤碱基的 7 位具有甲基的甲基化鸟苷类似物.

独特性: 3'-O-甲基鸟苷因其在 3' 位置的特定甲基化而独一无二,这赋予了其独特的特性,例如其作为 RNA 链终止剂的能力 . 这使其与其他可能具有不同甲基化模式和生物活性的甲基化鸟苷类似物区别开来 .

生化分析

Cellular Effects

It is known that methylated purine bases, such as 3’-O-Methylguanosine, are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests that 3’-O-Methylguanosine may have some influence on cell function and cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 3’-O-Methylguanosine is a methylated nucleoside analog, which suggests that it may interact with biomolecules through binding interactions

准备方法

合成路线和反应条件: 3'-O-甲基鸟苷的合成可以通过鸟苷的选择性甲基化来实现。一种有效的方法是使用重氮甲烷和氯化亚锡作为催化剂。 通过优化甲基化反应过程中催化剂的添加、时间和浓度,可以实现 2' 和 3'-O-烷基化的区域选择性 . 反应混合物在 50°C 下搅拌,然后加入重氮甲烷,生成 3'-O-甲基鸟苷 .

工业生产方法: 3'-O-甲基鸟苷的工业生产通常涉及多步反应。 例如,一种方法包括在回流条件下使用六甲基二硅氮烷、三甲基氯硅烷和 CF3SO3SiMe3 . 另一种方法是在 50°C 的二甲基甲酰胺和 1,2-二甲氧基乙烷中使用氯化亚锡 .

化学反应分析

反应类型: 3'-O-甲基鸟苷经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤代烷和亲核试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,3'-O-甲基鸟苷的氧化会导致形成各种氧化的衍生物,而取代反应会导致形成不同的取代鸟苷类似物 .

相似化合物的比较

2’-O-Methylguanosine: Another methylated guanosine analog with a methyl group at the 2’ position.

7-Methylguanosine: A methylated guanosine analog with a methyl group at the 7 position of the guanine base.

Uniqueness: 3’-O-Methylguanosine is unique due to its specific methylation at the 3’ position, which imparts distinct properties such as its ability to act as an RNA chain terminator . This distinguishes it from other methylated guanosine analogs that may have different methylation patterns and biological activities .

属性

IUPAC Name |

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYARPHAXAJAZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908156 | |

| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10300-27-3 | |

| Record name | NSC106541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?

A: 3'-O-Methylguanosine acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, 3'-O-Methylguanosine prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []

Q2: What is the structural characterization of 3'-O-Methylguanosine?

A2: 3'-O-Methylguanosine is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.

Q3: Can you elaborate on the catalytic properties and applications of 3'-O-Methylguanosine?

A: While 3'-O-Methylguanosine itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.

Q4: How does the structure of 3'-O-Methylguanosine relate to its activity and are there any insights into structure-activity relationships (SAR)?

A: The presence of the methyl group at the 3'-oxygen of the ribose in 3'-O-Methylguanosine significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of 3'-O-Methylguanosine with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.

Q5: What are the known toxicological and safety aspects of 3'-O-Methylguanosine?

A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for 3'-O-Methylguanosine is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.

Q6: What analytical methods and techniques are employed to characterize and quantify 3'-O-Methylguanosine?

A6: Several analytical techniques can be used to characterize and quantify 3'-O-Methylguanosine:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]

Q7: Can you provide insights into the historical context and milestones in research related to 3'-O-Methylguanosine?

A: Research on 3'-O-Methylguanosine has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of 3'-O-Methylguanosine as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)